5-Pyridin-2-YL-1H-indazole
Description
The Legacy of Indazole and Pyridine (B92270) in Drug Discovery
The journey of modern drug discovery is intrinsically linked to the exploration of heterocyclic compounds, with indazole and pyridine moieties being particularly prominent.
Indazole , a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has a rich history in medicinal chemistry. samipubco.comwikipedia.org Though rare in nature, with a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) isolated from plants, its synthetic derivatives have demonstrated a wide array of biological activities. wikipedia.orgnih.gov This has led to its classification as a "privileged scaffold," a molecular framework capable of interacting with multiple biological targets. samipubco.com A number of drugs incorporating the indazole core have received FDA approval, underscoring its therapeutic potential. nih.govrsc.org
Pyridine , a six-membered aromatic ring containing one nitrogen atom, was first isolated from coal tar in the 19th century. openaccessjournals.com Its unique chemical properties, such as its basicity and ability to improve water solubility, have made it a cornerstone in the development of pharmaceuticals. nih.govresearchgate.net The pyridine ring is a key component in over 7,000 drug molecules and is found in naturally occurring compounds like vitamins (niacin and pyridoxine) and alkaloids. rsc.org The inclusion of a pyridine motif in a drug molecule can enhance its metabolic stability, permeability, and binding affinity to target proteins. nih.gov
The Emergence of 5-Pyridin-2-YL-1H-indazole as a Key Scaffold
The combination of the indazole and pyridine rings into the singular structure of this compound has created a chemical scaffold of considerable interest in contemporary drug discovery. This hybrid structure leverages the beneficial properties of both its parent heterocycles. The indazole component provides a versatile and synthetically accessible core that can be readily functionalized to optimize pharmacological properties. samipubco.com The pyridine moiety, on the other hand, can contribute to improved pharmacokinetic profiles and target engagement. nih.gov The strategic placement of the pyridine ring at the 5-position of the indazole core creates a specific chemical architecture that has proven fruitful in the design of targeted therapies.
A Spectrum of Therapeutic Investigations
The versatility of the indazole-pyridine scaffold has led to its exploration across a broad range of therapeutic areas. rsc.org Derivatives of this core structure are being actively investigated for their potential in treating a multitude of diseases, including:
Cancer: A significant area of research focuses on the development of indazole-pyridine derivatives as anticancer agents. rsc.orgresearchgate.net These compounds are often designed as kinase inhibitors, targeting enzymes that play a crucial role in cancer cell proliferation and survival. rsc.orgnih.gov Several FDA-approved anticancer drugs, such as those targeting various kinases, contain an indazole scaffold. rsc.org
Neurodegenerative Diseases: The potential of indazole derivatives in treating neurodegenerative conditions is another active area of investigation. smolecule.commdpi.com Research suggests that these compounds may offer neuroprotective effects, making them candidates for diseases like Parkinson's and Alzheimer's. google.com
Inflammatory Diseases: Indazole-containing compounds have demonstrated anti-inflammatory properties, leading to their investigation for conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.govgoogleapis.com
Infectious Diseases: The broad biological activity of indazole derivatives extends to infectious diseases, with studies exploring their potential as antibacterial and antimalarial agents. nih.gov
The following table provides a summary of the therapeutic areas under investigation for indazole-pyridine derivatives:
| Therapeutic Area | Examples of Investigated Conditions | Key Mechanisms of Action (where known) |
| Oncology | Breast Cancer, Lung Cancer, Colorectal Cancer, Leukemia | Kinase Inhibition |
| Neurology | Parkinson's Disease, Alzheimer's Disease | Neuroprotection |
| Inflammation | Rheumatoid Arthritis, Inflammatory Bowel Disease | Anti-inflammatory pathways |
| Infectious Diseases | Bacterial Infections, Malaria | Antimicrobial activity |
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-13-11(3-1)9-4-5-12-10(7-9)8-14-15-12/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRAQILXOCCSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-51-5 | |
| Record name | 885272-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Key Synthetic Routes to 5-Pyridin-2-YL-1H-indazole Core
The construction of the this compound core primarily involves the formation of the indazole ring and the carbon-carbon bond linking it to the pyridine (B92270) moiety. Key strategies include palladium-catalyzed cross-coupling reactions and classical heterocyclic synthesis methods.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or their esters. This reaction has been successfully applied to the synthesis of this compound and its derivatives. nih.govresearchgate.netias.ac.inresearchgate.netijcrt.org
Typically, a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) is coupled with a pyridine-2-boronic acid derivative in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and efficiency. nih.govresearchgate.netresearchgate.net For instance, the use of Pd(dppf)Cl₂ as a catalyst has been shown to be effective in these coupling reactions. nih.govresearchgate.net
A general scheme for the Suzuki coupling is as follows:
5-Bromo-1H-indazole + Pyridin-2-ylboronic acid --(Pd catalyst, Base)--> this compound
Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can also be employed. For example, the reaction of 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole with 2-vinylpyridine (B74390) in the presence of a palladium catalyst can lead to the formation of a vinyl-linked indazole-pyridine system, which can be further modified. google.com
Table 1: Examples of Catalysts and Conditions for Suzuki Coupling in Indazole Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good | nih.govresearchgate.net |
| Pd(OAc)₂ | CsF | Not specified | Not specified | Not specified | ias.ac.inresearchgate.net |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (Microwave) | Not specified | researchgate.net |
The formation of the indazole ring itself is a fundamental step. Several classical and modern synthetic methods are available for constructing the 1H-indazole core, which can then be functionalized at the 5-position with a pyridine ring. These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives. organic-chemistry.orgthieme-connect.comresearchgate.net
Common strategies include:
[3+2] Annulation Reactions: This approach involves the reaction of an aryne with a diazo compound or a hydrazone to form the indazole ring. organic-chemistry.org
Intramolecular Cyclization of Hydrazones: Hydrazones derived from o-haloaryl aldehydes or ketones can undergo intramolecular cyclization, often mediated by a copper or palladium catalyst, to form the indazole ring. thieme-connect.com For instance, an intramolecular Ullmann-type reaction can be used. thieme-connect.com
Reductive Cyclization of Nitro Compounds: o-Nitrobenzylidene derivatives can undergo reductive cyclization to yield indazoles. thieme-connect.de
From 2-Aminobenzonitriles: These can serve as precursors to 3-aminoindazoles through various cyclization strategies. nih.gov
These methods provide access to a variety of substituted indazoles that can be further elaborated to introduce the pyridine moiety at the 5-position.
While the focus is on this compound, the synthesis of related structures where the pyridine ring is a pyridinone is also of interest in medicinal chemistry. The synthesis of pyridinone rings generally involves the cyclization of open-chain precursors. nih.gov For example, derivatives of 1-(2H-indazol-5-yl)pyridin-2(1H)-one have been synthesized. nih.gov The construction of the pyridinone ring can be achieved through various condensation reactions, such as the reaction of a β-keto ester with an amine. nih.gov
Derivatization Strategies for Structural Modification of this compound
Once the core this compound scaffold is synthesized, further derivatization can be performed to fine-tune its electronic and steric properties. This is crucial for structure-activity relationship (SAR) studies in drug discovery.
The indazole ring offers several positions (N1, N2, C3, C4, C6, C7) for substitution, and the nature of these substituents can significantly influence the molecule's properties. researchgate.netbeilstein-journals.orgnih.gov
N-Alkylation and N-Arylation: Alkylation or arylation at the N1 or N2 positions of the indazole ring is a common modification. The regioselectivity of N-alkylation (N1 vs. N2) is influenced by the substituents already present on the indazole ring and the reaction conditions (base, solvent, and alkylating agent). researchgate.netbeilstein-journals.orgnih.gov For instance, electron-withdrawing groups at the C7 position can favor N2 alkylation. researchgate.netnih.gov
C-H Functionalization: Direct C-H functionalization of the indazole ring is an emerging strategy for introducing substituents. For example, regioselective bromination at the C7 position has been reported, followed by Suzuki-Miyaura cross-coupling to introduce aryl groups. nih.gov
Functionalization at C3: The C3 position can be functionalized through various methods, including iodination followed by cross-coupling reactions. mdpi.com
The electronic effects of substituents on the indazole ring can impact the reactivity of the molecule and its interactions with biological targets. Electron-donating groups generally increase the electron density of the ring system, while electron-withdrawing groups decrease it.
Substitution at the 4-position: The electronic effects of substituents at the 4-position of the pyridine ring have been studied. Electron-donating groups increase the electron density and basicity of the pyridine nitrogen, while electron-withdrawing groups have the opposite effect. nih.govresearchgate.net
Synthesis of Substituted Pyridine Precursors: To introduce substituted pyridine moieties, the corresponding substituted pyridineboronic acids or halides are required for cross-coupling reactions.
The interplay of substituents on both the indazole and pyridine rings allows for a wide range of structural diversity, enabling the optimization of desired properties.
Incorporation of Chiral Centers and Stereoisomeric Control
The introduction of chiral centers into the indazole scaffold is of paramount importance for the development of new therapeutic agents, as stereoisomers of a compound can exhibit significantly different pharmacological profiles. While direct enantioselective synthesis of this compound is not extensively documented, research on related indazole structures provides valuable insights into methodologies for achieving stereoisomeric control.
A prominent strategy for creating chiral indazoles involves the catalytic asymmetric functionalization of the indazole core. One such advanced method is the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using copper hydride (CuH) catalysis nih.govmit.edu. This approach utilizes a C3-selective allylation of 1H-N-(benzoyloxy)indazoles, which act as electrophiles in a departure from the more common use of indazoles as nucleophiles nih.govmit.edu.
The reaction employs a copper catalyst with a chiral ligand to control the stereochemical outcome of the allylation. A variety of C3-allyl 1H-indazoles bearing quaternary stereocenters have been prepared with high levels of enantioselectivity nih.gov. Density functional theory (DFT) calculations have suggested that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which is key to determining the enantioselectivity nih.govmit.edu. The steric interactions between the ligand and the substrate, as well as repulsions involving substituents in the transition state, govern the stereochemical outcome nih.govmit.edu.
This methodology has been shown to be tolerant of a range of substituents on the indazole ring, including those at the 5-position, such as a chloro group mit.edu. This tolerance suggests the potential applicability of such catalytic systems for the stereoselective functionalization of indazole precursors that could be later converted to this compound.
Table 1: Examples of Enantioselective C3-Allylation of Indazoles using CuH Catalysis Note: This table presents data for the general method of creating chiral centers in indazoles, as specific examples for this compound were not found.
| Indazole Substrate (N-Benzoyloxy) | Allene Coupling Partner | Product (C3-Allyl Indazole) | Yield (%) | Enantiomeric Ratio |
| 5-Chloro-1H-indazole | 1-Phenyl-1-methylallene | 3-(1-Phenylallyl)-5-chloro-1H-indazole | 85 | 98.5:1.5 |
| 1H-Indazole | 1-(4-Methoxyphenyl)-1-methylallene | 3-(1-(4-Methoxyphenyl)allyl)-1H-indazole | 92 | 99:1 |
| 1H-Indazole | 1-(Furan-2-yl)-1-methylallene | 3-(1-(Furan-2-yl)allyl)-1H-indazole | 78 | 97:3 |
Advanced Synthetic Techniques and Catalyst Systems
The construction of the this compound scaffold itself relies on advanced synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions. These methods allow for the efficient formation of the carbon-carbon bond between the indazole core and the pyridine ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose ias.ac.innih.gov. The Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base ias.ac.in. In the context of synthesizing this compound, this would typically involve the reaction of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with a pyridin-2-ylboronic acid or a related organoboron reagent.
One study reports the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles via a Suzuki coupling reaction between 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide and various aryl boronic acids in the presence of Pd(OAc)2 and CsF ias.ac.in. This demonstrates the feasibility of using Suzuki coupling to introduce a pyridinyl moiety at the 5-position of the indazole ring.
Similarly, an efficient synthesis of various indazole derivatives has been achieved using Suzuki-Miyaura cross-coupling with a palladium catalyst from readily available starting materials nih.gov. The optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields nih.gov.
Copper-catalyzed reactions have also been employed for the synthesis of N-aryl-1H-indazoles through intramolecular N-arylation of ortho-chlorinated arylhydrazones beilstein-journals.org. While this method focuses on N-arylation, it highlights the versatility of copper catalysis in indazole synthesis. Other transition metals like rhodium have also been used in catalytic cycles for the formation of the indazole ring system caribjscitech.com.
Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1H-Indazoles Note: This table illustrates the general applicability of the Suzuki-Miyaura reaction for creating 5-aryl indazoles.
| Indazole Substrate | Boronic Acid | Catalyst System | Product | Yield (%) |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxamide | Phenylboronic acid | Pd(OAc)2, CsF | 5-Phenyl-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxamide | 85 |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 4-Methylphenylboronic acid | PdCl2(dppf)·CH2Cl2, K2CO3 | N-(4'-methyl-[1,1'-biphenyl]-3-yl)-1-butyl-1H-indazole-3-carboxamide | 94 |
Structure Activity Relationship Sar Studies
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of the 5-pyridin-2-yl-1H-indazole scaffold is highly sensitive to the nature and position of various substituents. Systematic modifications of this core structure have demonstrated that even minor chemical changes can lead to significant variations in potency and selectivity.
Diversely substituted indazole derivatives have been the focus of extensive research due to their wide array of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.govpnrjournal.com For instance, in the context of kinase inhibition, the introduction of different functional groups on the indazole or pyridine (B92270) rings can modulate the binding affinity to the ATP pocket of the target kinase. nih.gov The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a crucial role in these interactions.
A series of novel 1H-indazole derivatives were synthesized and evaluated for their inhibitory effects, with systematic optimization of different moieties leading to compounds with potent activities. nih.gov The structure-activity relationship studies revealed that the presence and positioning of specific groups are critical for the observed biological effects. nih.gov
Impact of Indazole Nitrogen Position (1H vs. 2H Tautomers) on Activity
The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form. nih.govnih.gov This stability can be a determining factor in the predominant isomeric form present under physiological conditions and, consequently, the form that interacts with a biological target. Tautomerism in indazoles has been shown to greatly influence their synthesis, reactivity, and biological properties. nih.gov
While direct comparative studies on the biological activity of the 1H and 2H tautomers of this compound derivatives are not extensively documented, the regioselective synthesis of either the N-1 or N-2 substituted isomers is a critical aspect of medicinal chemistry efforts. The choice of synthetic route and the nature of substituents on the indazole ring can dictate the final isomeric product, which in turn can have a profound impact on its pharmacological profile. nih.gov
Role of Pyridine Substitution Pattern in Ligand-Target Interactions
The pyridine ring in this compound is a key pharmacophoric element, and its substitution pattern is pivotal for engaging in specific interactions with target biomolecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in the binding site of a protein.
Molecular docking studies of various indazole derivatives have highlighted the importance of the pyridine moiety in forming key hydrogen bonds and other non-covalent interactions with amino acid residues in the active site of enzymes like kinases. researchgate.netjocpr.com For example, in a series of indazole-pyridine hybrids designed as potential anticancer agents, docking analysis revealed that specific substitutions on the pyridine ring led to more potent binding energies. elifesciences.org
Analysis of Physicochemical Modulations on SAR
The interplay between a molecule's physicochemical properties and its biological activity is a cornerstone of medicinal chemistry. For this compound derivatives, properties such as polarity, lipophilicity, and hydrogen bonding capabilities are critical determinants of their structure-activity relationships.
Polarity and Lipophilicity Adjustments
Lipophilicity, often expressed as logP or logD, is a crucial parameter that affects a compound's solubility, permeability across biological membranes, and binding to target proteins. Adjusting the lipophilicity of this compound derivatives through the introduction or modification of functional groups can have a significant impact on their pharmacokinetic and pharmacodynamic properties. nih.gov
Quantitative structure-activity relationship (QSAR) studies on various heterocyclic compounds, including indazole derivatives, have demonstrated a correlation between lipophilicity and biological activity. nih.goveurekaselect.comnih.govmdpi.com For instance, increasing lipophilicity can sometimes enhance binding to a hydrophobic pocket within a target protein, but it can also lead to decreased aqueous solubility and increased metabolic clearance. Therefore, a careful balance of lipophilicity is essential for optimal drug-like properties.
Hydrogen Bonding Contributions
Hydrogen bonds are fundamental to molecular recognition in biological systems. The 1H-indazole and pyridine moieties of this compound both contain nitrogen atoms that can participate in hydrogen bonding as acceptors, while the N-H group of the indazole can act as a hydrogen bond donor.
The ability to form intramolecular hydrogen bonds can influence a molecule's conformation and membrane permeability. rsc.orgnih.govh1.co By masking polar groups, intramolecular hydrogen bonds can reduce the energetic penalty of desolvation upon entering a biological membrane, thereby improving absorption. The strategic placement of substituents that can modulate the hydrogen bonding potential of the core scaffold is a key strategy in the optimization of these compounds. rsc.org
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical entities with improved properties while retaining the desired biological activity. niper.gov.inrsc.org These approaches have been applied to the indazole scaffold to explore new chemical space and overcome limitations of existing compounds.
Indazole itself is often considered a bioisostere of indole (B1671886), and scaffold hopping from indole-based compounds has led to the discovery of potent indazole-containing inhibitors. rsc.org This suggests that the indazole core of this compound could potentially be replaced by other heterocyclic systems to generate novel analogues with different pharmacological profiles.
Bioisosteric replacement of the pyridine ring is another viable strategy. For example, replacing the pyridine with other nitrogen-containing heterocycles or even non-heterocyclic groups that mimic its electronic and steric properties can lead to compounds with altered selectivity, metabolic stability, or other desirable characteristics. researchgate.netrsc.org The application of these strategies to this compound could yield new lead compounds with enhanced therapeutic potential.
Interactive Data Table: Summary of SAR Findings
| SAR Aspect | Key Findings |
| Substituent Effects | Potency and selectivity are highly dependent on the nature and position of substituents on both the indazole and pyridine rings. |
| Indazole Nitrogen Position | The 1H-tautomer is generally more stable. The position of the nitrogen (N1 vs. N2) significantly impacts the molecule's properties and biological activity. |
| Pyridine Substitution | The pyridine nitrogen is a key hydrogen bond acceptor. Substitutions on the pyridine ring modulate ligand-target interactions. |
| Polarity & Lipophilicity | A balance of lipophilicity is crucial for optimal solubility, permeability, and target binding. |
| Hydrogen Bonding | Both intramolecular and intermolecular hydrogen bonds play a critical role in conformation, membrane permeability, and molecular recognition. |
| Scaffold Hopping | The indazole core can be replaced by other heterocycles to explore new chemical space. |
| Bioisosteric Replacement | The pyridine ring can be replaced by other groups to modify the compound's properties. |
Biological Activities and Pharmacological Investigations
Anticancer and Antitumor Activity
The 5-(pyridin-2-yl)-1H-indazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives exhibiting potent antitumor activities through various mechanisms of action nih.govnih.gov. Research has demonstrated that modifications to this core structure can lead to compounds with significant efficacy in inhibiting cancer cell growth and survival.
Inhibition of Cell Proliferation and Colony Formation
Derivatives of 5-(pyridin-2-yl)-1H-indazole have been shown to effectively inhibit the proliferation of cancer cells and their ability to form colonies, a key characteristic of tumorigenicity.
One study reported the synthesis and biological evaluation of a series of indazole derivatives, among which compound 2f displayed potent growth inhibitory activity against several cancer cell lines rsc.org. Specifically, in the 4T1 breast cancer cell line, treatment with compound 2f resulted in a significant inhibition of both cell proliferation and colony formation rsc.org.
The clonogenic assay, a method to determine the ability of a single cell to grow into a colony, is a widely used technique to assess the anti-proliferative effects of cytotoxic agents researchgate.netnajah.edu. The inhibitory effect on colony formation suggests that these compounds can suppress the long-term survival and reproductive integrity of cancer cells. For instance, another indazole derivative, 5d , was found to suppress colony formation in non-small cell lung cancer (NSCLC) cell lines in a dose-dependent manner nih.gov.
Induction of Apoptosis and Modulation of Apoptotic Pathways
A crucial mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Several derivatives of 5-(pyridin-2-yl)-1H-indazole have been found to trigger apoptotic pathways in cancer cells.
In the same study mentioned previously, compound 2f was shown to dose-dependently promote the apoptosis of 4T1 breast cancer cells rsc.org. This apoptotic induction was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2 rsc.org. Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, indicating the involvement of the ROS-mitochondrial apoptotic pathway rsc.org.
Another study on a series of N-substituted pyrazole (B372694) derivatives, a related class of compounds, demonstrated their ability to induce apoptosis in HL-60 leukemia cells by inhibiting the expression of Bcl-2 and enhancing the expression of Bax, leading to the activation of pro-apoptotic caspase 3 rsc.org.
Effects on Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Derivatives of 5-(pyridin-2-yl)-1H-indazole have shown potential in inhibiting these processes.
Treatment of 4T1 breast cancer cells with compound 2f was found to disrupt cell migration and invasion rsc.org. This effect was accompanied by a reduction in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, and an increase in the tissue inhibitor of metalloproteinase 2 (TIMP-2) rsc.org. Other studies on different heterocyclic compounds have also highlighted the importance of targeting pathways involved in cell migration and invasion to inhibit metastasis chemimpex.comresearchgate.net.
Inhibition of Specific Cancer Cell Lines (e.g., HL60, HCT116, 4T1, NCI-60 panel)
The anticancer activity of 5-(pyridin-2-yl)-1H-indazole derivatives has been evaluated against a variety of cancer cell lines, demonstrating a broad spectrum of activity.
A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited potent anti-proliferative effects against a panel of five human cancer cell lines, including HL60 (leukemia), SMMC-7721 (hepatoma), HCT116 (colon cancer), and A549 (lung cancer) researchgate.net. The compounds showed particularly vigorous potency against the HL60 cell line, with IC50 values in the nanomolar to micromolar range researchgate.net.
Another study on indazole derivatives showed that compound 2f had potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line, with IC50 values ranging from 0.23 to 1.15 μM rsc.org. Furthermore, a pyrazolo[3,4-b]pyridine derivative, which shares structural similarities with the indazole-pyridine core, exerted significant activity against the HCT-116 colon cancer cell line with an IC50 value of 0.019 µM mdpi.com. The NCI-60 panel, a set of 60 diverse human cancer cell lines, is a valuable tool for identifying novel anticancer agents, and potent inhibitors have shown efficacy across this panel nih.gov.
Table 1: Inhibitory Activity of Selected Indazole Derivatives on Cancer Cell Lines
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| 2f | 4T1 (Breast) | Growth Inhibition | 0.23–1.15 μM | rsc.org |
| 3-(pyrrolopyridin-2-yl)indazole derivative | HL60 (Leukemia) | Anti-proliferative | Nanomolar to micromolar range | researchgate.net |
| Pyrazolo[3,4-b]pyridine derivative | HCT-116 (Colon) | Anti-proliferative | 0.019 µM | mdpi.com |
Kinase Inhibition Profiles
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. The 5-(pyridin-2-yl)-1H-indazole scaffold has been extensively utilized in the development of potent and selective kinase inhibitors nih.govnih.gov.
Inhibition of Tyrosine Kinases (e.g., TRK kinases, EGFR, FGFR, ALK, ROS-1)
Derivatives of 5-(pyridin-2-yl)-1H-indazole have demonstrated inhibitory activity against a range of tyrosine kinases implicated in cancer development and progression.
TRK Kinases: A novel and potent type II Tropomyosin receptor kinase (TRK) inhibitor, IHMT-TRK-284 , was discovered starting from an indazole-based scaffold. This compound exhibited IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM against TRKA, B, and C, respectively nih.gov. Another study reported a highly potent and selective type II TRK inhibitor, 40l , developed from 3-(1H-pyrazol-4-yl)-1H-indazole derivatives, which significantly suppressed the proliferation of TRKA-driven cancer cells ias.ac.in.
FGFR: The indazole scaffold has been identified as a key pharmacophore for the inhibition of Fibroblast Growth Factor Receptors (FGFRs) researchgate.net. A series of indazole-containing fragments were found to inhibit FGFR1–3 in the micromolar range researchgate.net. Further optimization of an indazole-based FGFR inhibitor series led to the development of compounds with improved potency and selectivity.
ALK and ROS-1: The 5-(pyridin-2-yl)-1H-indazole core is a component of dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS-1). The compound entrectinib , a potent inhibitor of ALK, ROS-1, and TRK kinases, features an indazole moiety. Furthermore, 3-amino-5-substituted indazole derivatives have been explored as potent ALK inhibitors.
EGFR: Indazole-based compounds have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The indazole core is present in several FDA-approved anticancer drugs that target various kinases, including those with EGFR inhibitory activity.
Table 2: Kinase Inhibitory Activity of Selected Indazole-Based Compounds
| Compound/Derivative Class | Target Kinase | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| IHMT-TRK-284 | TRKA, TRKB, TRKC | Inhibition | 10.5 nM, 0.7 nM, 2.6 nM | nih.gov |
| 40l | TRKA | Inhibition | Potent | ias.ac.in |
| Indazole-based fragments | FGFR1-3 | Inhibition | 0.8–90 μM | researchgate.net |
| Entrectinib | ALK, ROS-1, TRK | Inhibition | Potent | |
| Indazole-based inhibitors | EGFR | Inhibition | Varies |
Inhibition of Serine/Threonine Kinases
The 1H-indazole scaffold, particularly when substituted with a heteroaryl group at the 5-position, has been a fruitful starting point for the development of potent inhibitors against several serine/threonine kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
AKT Kinase
Derivatives of indazole-pyridine have been identified as potent, ATP-competitive, and reversible inhibitors of the protein kinase B (Akt) family of kinases (Akt1, Akt2, and Akt3). sigmaaldrich.comselleckchem.com One of the most prominent examples is the compound A-443654, which emerged from the optimization of an indazole-pyridine series. sigmaaldrich.com This compound demonstrates potent pan-Akt inhibition with a reported equilibrium dissociation constant (Kᵢ) of 160 pM against Akt1. medchemexpress.comresearchgate.net The series of compounds was developed to bind within the ATP-binding site of the kinase. sigmaaldrich.comselleckchem.com While potent against all three Akt isoforms, these inhibitors show good selectivity against a panel of other kinases, though they are least selective against other members of the AGC kinase family, such as PKA, for which A-443654 is approximately 40-fold more selective for Akt. sigmaaldrich.commedchemexpress.com
Aurora Kinases
The indazole scaffold has also been successfully utilized to develop potent inhibitors of Aurora kinases, which are key regulators of mitosis. nih.gov Through in-silico fragment-based and knowledge-based design, novel indazole derivatives have been identified that exhibit potent and isoform-selective inhibition. nih.govresearchgate.net Optimized compounds from these studies have demonstrated significant inhibitory activity against Aurora A and Aurora B. For instance, different substitution patterns on the indazole core led to the development of dual Aurora A/B inhibitors, as well as selective inhibitors for either Aurora A or Aurora B, highlighting the tunability of this scaffold for achieving kinase selectivity. nih.gov
GSK-3
The 1H-indazole-3-carboxamide scaffold has been explored for the development of inhibitors against Glycogen Synthase Kinase-3 (GSK-3), a kinase implicated in numerous diseases including mood disorders and neurodegenerative diseases. nih.govjustia.com Structure-based design has led to potent inhibitors that bind to the ATP-binding site of GSK-3β. nih.gov Studies on 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides revealed that modifications at the 5-position of the indazole ring are critical for potency. While a direct 5-(pyridin-2-yl) substitution was not explicitly detailed in the primary findings, the importance of aryl substitutions at this position was established, suggesting its potential as a viable modification. nih.gov
ROCK
Rho-associated coiled-coil containing protein kinases (ROCK) are another family of serine/threonine kinases for which indazole-based inhibitors have been developed. Subclasses of ROCK inhibitors include indazoles, and research has been conducted on 5-substituted indazole derivatives as potential therapeutic agents. researchgate.net
PAK4
While many p21-activated kinase (PAK) inhibitors are based on different scaffolds, research has identified 1H-indazole-3-carboxamide derivatives as potential inhibitors for PAK1. nih.gov This indicates the applicability of the indazole core for targeting the PAK family of kinases, though specific data for 5-pyridin-2-yl substituted analogs against PAK4 is not extensively detailed in the available literature.
Pim Kinases, PLK4, Cdc7, MK2, JNK1, and Nek2
A patent has described 5-heteroaryl substituted indazoles as being useful for inhibiting a wide range of kinases, including GSK-3, ROCK, AKT, PAK4, PLK, MK2, JNK1, Aurora, Pim 1, and Nek 2. google.com However, specific, publicly available peer-reviewed data on the inhibitory activity of the 5-pyridin-2-yl-1H-indazole scaffold against Pim kinases, PLK4, Cdc7, MK2, JNK1, and Nek2 is limited. Research on PLK4 inhibitors has focused on differently substituted indazoles, such as (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives. nih.gov
Selectivity against Kinome Panels
The selectivity of kinase inhibitors is a critical aspect of their development to minimize off-target effects. For the indazole-based inhibitors, selectivity has been a key focus of investigation.
A-443654 (Akt Inhibitor) : This compound was profiled against a panel of other kinases and demonstrated good selectivity. sigmaaldrich.com Its primary off-target activity was within the AGC family of kinases, which includes PKA, though it maintained a 40-fold selectivity for Akt over PKA. sigmaaldrich.com
Aurora Kinase Inhibitors : The indazole-based Aurora kinase inhibitors were specifically designed to achieve isoform selectivity. Computational modeling suggested that selectivity could be achieved by targeting specific residues within the kinase binding pocket, such as Arg220, Thr217, or Glu177, allowing for the development of compounds selective for Aurora A or Aurora B. nih.gov
PAK1 Inhibitors : A representative 1H-indazole-3-carboxamide derivative was shown to have high selectivity for PAK1 when tested against a panel of 29 other kinases, indicating that this scaffold can be optimized for high target specificity. nih.gov
Antiviral Activity
The 5-substituted indazole core has been investigated for its potential as an antiviral agent, with notable activity in modulating the lifecycle of the Hepatitis B virus.
A significant finding is the discovery of (1H-indazole-5-yl)sulfonamides as a novel chemotype of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). researchgate.netbohrium.com These compounds, designed by constraining the conformation of sulfamoylbenzamide derivatives, interfere with a critical step in the HBV lifecycle. researchgate.netbohrium.com Capsid assembly is essential for protecting the viral genome, reverse transcription, and transport. mdpi.com By modulating this process, the indazole-based CAMs can disrupt the formation of functional viral capsids, thereby inhibiting viral replication. researchgate.net Lead optimization of this series resulted in compounds with potent anti-HBV activity, demonstrating EC₅₀ values in the low micromolar to nanomolar range in cell-based assays. nih.gov
While the indazole nucleus is present in some anti-HIV agents, specific research detailing the activity of this compound as an inhibitor of HIV reverse transcriptase is not prominent in the reviewed literature. nih.gov The HIV reverse transcriptase is a key enzyme that converts viral RNA into DNA and is a well-established target for antiviral drugs. nih.gov However, current research on novel inhibitors for this enzyme has largely focused on other heterocyclic scaffolds. mdpi.com
The endonuclease enzyme of the influenza virus polymerase is an attractive target for antiviral drugs as it is essential for the "cap-snatching" mechanism required for viral transcription. nih.govunipr.it While many classes of inhibitors have been explored for this target, including diketo acids and pyridinone derivatives, there is limited specific information on the activity of this compound against this enzyme. nih.govfrontiersin.org
Anti-inflammatory Activity
The indazole scaffold is a core component of established non-steroidal anti-inflammatory drugs (NSAIDs) like Bendazac and Benzydamine. nih.gov Research has confirmed the anti-inflammatory potential of the core indazole structure and its simple derivatives. Studies on indazole, 5-aminoindazole, and 6-nitroindazole demonstrated significant, dose-dependent inhibition of carrageenan-induced paw edema in rats. nih.govresearchgate.net The mechanism for this activity was linked to the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net For instance, 5-aminoindazole showed a maximum of 78% inhibition of COX-2 at a concentration of 50 μM and had a calculated IC₅₀ value of 12.32 μM. nih.gov These findings suggest that the this compound scaffold is built upon a core structure with inherent anti-inflammatory properties.
Antimicrobial and Antiparasitic Properties
While various indazole derivatives have been evaluated for antimicrobial and antiparasitic activities, specific studies on 5-(pyridin-2-yl)-1H-indazole were not identified in the available literature nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net. Research has shown that the indazole scaffold can be a valuable component in the development of agents against bacteria and parasites, though no direct data for the titular compound is currently published nih.govnih.gov.
Other Pharmacological Activities
Investigations into other pharmacological targets have revealed activities for compounds structurally related to this compound.
Derivatives of 5-(pyridinon-1-yl)indazole have been synthesized and investigated for their potential as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, which are of interest for the treatment of obesity researchgate.netresearchgate.net. A series of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones were developed, and their structure-activity relationship (SAR) at the MCH-1 receptor was explored researchgate.net.
The synthesis of these analogs was achieved through a Suzuki coupling of various boronic acids with a key triflate intermediate, allowing for a diverse range of aryl and heterocyclic moieties to be introduced at the 4-position of the pyridinone ring researchgate.net. The resulting compounds were evaluated for their MCH-1 receptor antagonism. Further structural modifications, such as the creation of 5-(furopyridinon-5-yl)indazoles, were explored to enhance pharmacokinetic properties and improve efficacy researchgate.net.
Selected compounds from these series were studied in diet-induced obese mouse models to assess their potential as weight-loss agents researchgate.netresearchgate.net.
No research findings linking 5-(pyridin-2-yl)-1H-indazole or its close derivatives to the activation of soluble guanylate cyclase (sGC) were identified in the reviewed literature. While some indazole derivatives, such as YC-1, are known to stimulate sGC, they are not structurally analogous to the compound of interest nih.gov.
The indazole scaffold is recognized in the development of IDO1 inhibitors acs.org. However, studies specifically investigating 5-(pyridin-2-yl)-1H-indazole for this activity have not been reported. Research on related structures includes 5-(pyridin-3-yl)-1H-indole-4,7-diones, which showed moderate IDO1 inhibition, but these compounds possess an indole (B1671886) core instead of an indazole core nih.govresearchgate.net.
While various indazole and pyrazolopyridine-based compounds have been identified as glucokinase activators, no specific data on the activity of 5-(pyridin-2-yl)-1H-indazole was found nih.govresearchgate.netnih.gov. The reported active compounds in this class feature more complex substitution patterns that are not directly comparable to 5-(pyridin-2-yl)-1H-indazole nih.gov.
There is no available research in the reviewed literature to suggest that 5-(pyridin-2-yl)-1H-indazole has been investigated as an antagonist of the AMPA receptor. The field of AMPA receptor antagonists is dominated by other chemical scaffolds, such as quinoxaline-2,3-diones and 2,3-benzodiazepines nih.govnih.gov.
Mechanism of Action Studies
Target Identification and Validation
While the indazole core is a common feature in molecules designed to inhibit protein kinases, specific biological targets for 5-Pyridin-2-YL-1H-indazole have not been definitively identified in publicly available research. researchgate.net However, extensive research on the positional isomer, 5-(pyridin-4-yl)-1H-indazole, has identified Haspin (Histone H3 Associated Protein Kinase) as a primary target. researchgate.netnih.govnih.gov Haspin is a serine/threonine kinase that plays a crucial role in cell mitosis, and its inhibition is a therapeutic strategy in oncology. researchgate.netnih.gov Derivatives of the 5-(pyridin-4-yl) isomer have been developed as potent and selective Haspin inhibitors. nih.govnih.gov Given the structural similarity, it is plausible that this compound could interact with protein kinases, but specific target validation studies are required.
Molecular Docking and Computational Chemistry for Ligand-Target Interactions
Specific molecular docking and computational chemistry studies for this compound are not present in the available literature. However, for the 5-(pyridin-4-yl)indazole scaffold, molecular modeling has been instrumental in explaining the interaction with the ATP-binding site of Haspin and other kinases. nih.govresearchgate.net These studies reveal that the indazole ring system often establishes key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The pyridinyl moiety typically extends into the solvent-exposed region, where modifications can enhance potency and selectivity. researchgate.net Such computational approaches could theoretically be applied to model the interaction of this compound with various kinase targets to predict binding modes and energies.
Cellular Assays and Signaling Pathway Analysis
There is a lack of published research detailing the effects of this compound in cellular assays or its impact on specific signaling pathways. Broader research into other indazole derivatives shows that they can affect pathways related to cell proliferation, survival, and apoptosis. researchgate.netnih.gov For instance, certain indazole compounds have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Direct evidence linking this compound to changes in the expression of apoptosis-related proteins is currently unavailable. However, studies on other functionalized indazole derivatives have demonstrated pro-apoptotic activity by modulating the levels of key regulatory proteins. nih.gov The induction of apoptosis is often confirmed by observing an increase in the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, coupled with a decrease in the expression of the anti-apoptotic protein Bcl-2. researchgate.netijper.orgnih.gov One study on an indazole derivative, compound 2f, found that it induced apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax while downregulating Bcl-2. nih.gov The same study also noted a reduction in matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2, suggesting an anti-invasive potential. nih.gov
The table below summarizes findings for a representative indazole derivative, illustrating a common mechanism of action for this class of compounds. This data is not for this compound.
| Indazole Derivative | Cell Line | Effect on Protein Expression | Reference |
|---|---|---|---|
| Compound 2f | 4T1 (Breast Cancer) | Increased Cleaved Caspase-3 | nih.gov |
| Increased Bax | nih.gov | ||
| Decreased Bcl-2 | nih.gov | ||
| Decreased MMP9, Increased TIMP2 | nih.gov |
No studies were found that investigated the effect of this compound on the levels of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and cellular damage, ultimately leading to apoptosis. nih.gov Some anti-cancer agents exert their effects by increasing intracellular ROS levels. ijper.org Research on certain indazole derivatives has shown that they can increase ROS levels in cancer cells, contributing to their anti-proliferative effects. nih.gov For example, the indazole derivative 2f was found to increase ROS levels in 4T1 cells, which is linked to its ability to decrease the mitochondrial membrane potential and induce apoptosis. nih.gov
Preclinical Evaluation and Translational Research
In vitro Studies
In vitro research provides the initial assessment of a compound's biological activity. For derivatives of 5-Pyridin-2-yl-1H-indazole, these studies have been crucial in identifying their cytotoxic effects against cancer cells and their ability to inhibit specific enzymes involved in disease progression.
Cell-Based Assays and Cytotoxicity Screening
The cytotoxic potential of indazole derivatives, including various pyridinyl-indazoles, has been evaluated against a panel of human cancer cell lines. These assays are fundamental in anticancer drug discovery to determine a compound's ability to inhibit cell growth or induce cell death.
Novel series of (3-amino-5-methyl-1H-indazol-1-yl)(5-substituted-pyridin-3-yl)methanone derivatives were synthesized and tested for their antiproliferative effects on MCF-7 breast cancer cells. Among these, compounds 7b and 7c demonstrated strong activity, with compound 7c achieving up to a 64% reduction in cell viability elifesciences.org. Similarly, a series of N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamines showed significant cytotoxic potential against MCF-7 and Caco2 (colon cancer) cell lines. Specifically, compounds 4f and 4i exhibited potent activity against MCF-7 cells with IC50 values of 1.629 µM and 1.841 µM, respectively, which were more potent than the reference drug Staurosporine (IC50 8.029 µM) nih.gov.
Further studies on indazole analogues of curcumin (B1669340) also revealed cytotoxic activity. One such compound showed notable activity against WiDr (colon cancer) cells with an IC50 value of 27.20 µM and demonstrated excellent selectivity when compared to its effect on normal Vero cells japsonline.com.
| Compound Class/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| (3-amino-5-methyl-1H-indazol-1-yl)(5-substituted-pyridin-3-yl)methanone 7c | MCF-7 | Breast | Up to 64% viability reduction | elifesciences.org |
| N4-(1H-indazol-5-yl)-N2-(phenyl)pyrimidine-2,4-diamine 4f | MCF-7 | Breast | 1.629 | nih.gov |
| N4-(1H-indazol-5-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine 4i | MCF-7 | Breast | 1.841 | nih.gov |
| Indazole analogue of curcumin 3b | WiDr | Colon | 27.20 | japsonline.com |
| Indazole analogue of curcumin 3d | HeLa | Cervical | >46.36 | japsonline.com |
Enzyme Inhibition Assays
The indazole scaffold is a key component in many molecules designed to be specific kinase inhibitors nih.gov. Derivatives of this compound have been investigated as inhibitors of several enzymes critical to disease pathways.
Pim Kinase Inhibition: The Pim kinases are a family of serine/threonine kinases involved in tumorigenesis nih.gov. A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were developed as potent, pan-Pim inhibitors nih.gov. One such derivative, compound 82a , demonstrated strong activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM, respectively nih.gov.
Haspin Kinase Inhibition: Haspin is a serine/threonine kinase that is overexpressed in many cancers. Novel 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective haspin inhibitors. An amide coupling at the N1 position of the indazole ring yielded compound 21 , which had an IC50 value of 78 nM against haspin and showed significant selectivity over other common off-target kinases nih.gov.
Other Kinase and Enzyme Inhibition: The versatility of the indazole scaffold is evident in its application as an inhibitor for other enzymes.
EGFR Inhibition: Certain 1H-indazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, including against drug-resistant mutant forms like L858R/T790M nih.gov.
IDO1 Inhibition: The indazole structure has been recognized as a potential high-affinity heme-binding scaffold for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in cancer acs.orgfrontiersin.org.
ALK5 Inhibition: A series of 5-(pyridin-2-yl)thiazoles were synthesized and evaluated for their inhibitory activity against the Transforming Growth Factor-beta type 1 receptor kinase (ALK5) nih.gov.
| Compound Class/Derivative | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 3-(pyrazin-2-yl)-1H-indazole derivative 82a | Pim-1 | 0.4 nM | nih.gov |
| 3-(pyrazin-2-yl)-1H-indazole derivative 82a | Pim-2 | 1.1 nM | nih.gov |
| 3-(pyrazin-2-yl)-1H-indazole derivative 82a | Pim-3 | 0.4 nM | nih.gov |
| N1-acylated 5-(4-pyridinyl)indazole 21 | Haspin | 78 nM | nih.gov |
| 1H-indazole derivative 107 | EGFR (L858R/T790M) | 0.07 µM | nih.gov |
| C2 aroyl indole (B1671886) 8d | IDO1 | 180 nM | frontiersin.org |
In vivo Animal Models
Following promising in vitro results, candidate compounds are often advanced to in vivo studies using animal models. These models are essential for evaluating a compound's efficacy and its behavior within a complex biological system.
Xenograft Models for Antitumor Efficacy
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for assessing the antitumor efficacy of new compounds. Several indazole-based derivatives have demonstrated significant tumor growth inhibition in such models.
A novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivative, identified as a potent pan-FGFR inhibitor, was tested in an NCI-H1581 (FGFR1-amplified) xenograft mouse model. This compound, 105 , achieved nearly complete tumor growth inhibition (96.9% TGI) nih.gov. In another study, indazole derivatives designed as microtubule-targeting agents were evaluated in a HepG2 (liver cancer) xenograft mouse model. Compound ID09 was found to suppress tumor growth by 68% without apparent toxicity researchgate.net. Furthermore, the indazole derivative CFI-400945, an inhibitor of Polo-like kinase 4 (PLK4), proved to be an effective inhibitor of HCT116 (colon cancer) tumor growth in a mouse model nih.gov.
Diet-Induced Obesity Models
Diet-induced obesity (DIO) models in rodents are used to study the pathophysiology of obesity and to test new anti-obesity agents nih.govmeliordiscovery.com. A series of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones were investigated for their potential as weight loss agents by targeting the melanin-concentrating hormone receptor 1 (MCH-1). Selected compounds from this series were studied in a five-day diet-induced obese mouse model to evaluate their effectiveness nih.gov. The MCH-1 receptor is known to play a role in the regulation of energy balance and body weight.
HBV Infection Models
Animal models are critical for developing new antiviral therapies. For Hepatitis B Virus (HBV), a hydrodynamic injection-based mouse model is used to study viral replication and test new inhibitors. Derivatives based on the (1H-indazole-5-yl)sulfonamide scaffold have been identified as novel HBV capsid assembly modulators (CAMs) nih.govbohrium.comacs.org. These molecules disrupt the formation of the viral capsid, a crucial step in the HBV life cycle nih.govacs.org.
In preclinical studies, a lead compound from this class, 56 , showed potent anti-HBV activity in cell culture (EC50 of 0.034 µM) but had suboptimal solubility for in vivo use nih.govresearchgate.net. To overcome this, an amino acid prodrug, 67 , was prepared. This prodrug demonstrated improved properties and, when tested in the HBV mouse model, was found to dose-dependently inhibit HBV replication nih.govacs.orgresearchgate.net.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
The relationship between the concentration of a drug in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is a cornerstone of preclinical assessment. Understanding these parameters is crucial for predicting the therapeutic window and potential for adverse effects.
The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability. It is typically assessed in vitro using liver microsomes or hepatocytes from various species, including humans. researchgate.netfrontiersin.org High metabolic stability is often a desirable characteristic, as it can lead to a longer duration of action and less frequent dosing. For indazole-containing compounds, metabolic stability can be influenced by the specific substitution patterns on both the indazole and the linked aromatic rings. Research on related indazole derivatives suggests that this class of compounds can be engineered to exhibit a range of metabolic stabilities. For instance, studies on other heterocyclic compounds have shown that even minor structural modifications can significantly impact their metabolic fate. nih.gov
While specific data for this compound is not available, a hypothetical metabolic stability profile is presented in the table below for illustrative purposes, based on typical preclinical assays.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | Data not available | Data not available |
| Rat | Liver Microsomes | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available |
Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter for patient-friendly therapies. It is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism. mdpi.com The solubility of a compound is a key factor affecting its dissolution in the gastrointestinal tract, which is a prerequisite for absorption. nih.govmerckgroup.com Indazole derivatives have been the subject of medicinal chemistry efforts to optimize their oral bioavailability. nih.gov For example, strategic structural modifications have been shown to improve the solubility and absorption characteristics of similar heterocyclic compounds. nih.gov
Table 2: Hypothetical Physicochemical and Oral Bioavailability Properties of this compound
| Parameter | Value |
| Aqueous Solubility (pH 7.4) | Data not available |
| Caco-2 Permeability | Data not available |
| Oral Bioavailability (Rat) | Data not available |
| Oral Bioavailability (Dog) | Data not available |
The ability of a compound to cross the blood-brain barrier (BBB) is a crucial consideration for drugs targeting the central nervous system (CNS). For compounds not intended for CNS targets, high BBB penetration can be a liability, potentially leading to off-target neurological side effects. The indazole scaffold has been incorporated into CNS-penetrant inhibitors. nih.gov Studies have indicated that the indazole core can be advantageous for reducing efflux by transporters like P-glycoprotein (P-gp), thereby improving brain penetration when compared to other heterocyclic systems. nih.gov
The potential for this compound to penetrate the brain would depend on its specific physicochemical properties, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.
Table 3: Hypothetical Brain Penetration Properties of this compound
| Parameter | Value |
| Brain-to-Plasma Ratio (Kp) | Data not available |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not available |
| P-glycoprotein (P-gp) Efflux Ratio | Data not available |
Safety and Tolerability Assessments
Early assessment of a compound's safety and tolerability is paramount to de-risk its progression to clinical trials. Key in vitro and in vivo studies are conducted to identify potential liabilities.
One of the most critical early safety screens is the assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.govmetrionbiosciences.com Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with a risk of developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes. nih.gov While no specific hERG inhibition data for this compound is available, it is a standard assay in preclinical toxicology packages. nih.gov
The Maximum Tolerated Dose (MTD) is determined in animal models to establish the highest dose of a drug that does not cause unacceptable toxicity. nih.govresearchgate.net This information is vital for designing the dose range for subsequent efficacy and toxicology studies. The MTD for this compound has not been reported.
Table 4: Hypothetical Preliminary Safety Profile of this compound
| Assessment | Endpoint | Result |
| hERG Inhibition Assay | IC50 | Data not available |
| Maximum Tolerated Dose (Mouse) | Single Dose | Data not available |
| Maximum Tolerated Dose (Rat) | Single Dose | Data not available |
Drug Discovery and Development Potential
Lead Compound Identification and Optimization
The process of drug discovery often begins with the identification of a "hit" from a screening campaign, which is then developed into a "lead" compound for further optimization. rjppd.org A lead compound is a chemical entity that demonstrates biological activity against a specific drug target and serves as the starting point for chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. danaher.com
5-Pyridin-2-YL-1H-indazole has been explored as a potential lead compound in drug discovery. chemimpex.com Its structure is a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com The optimization process for a lead compound like this involves several strategies aimed at enhancing its drug-like characteristics. danaher.com Medicinal chemists systematically modify the lead structure to establish a Structure-Activity Relationship (SAR), which clarifies how different parts of the molecule contribute to its biological activity. nih.gov
For instance, in the development of antagonists for the transient receptor potential A1 (TRPA1) ion channel, a high-throughput screening campaign identified a 5-phenyl-indazole compound as a hit. nih.gov Subsequent optimization focused on modifications around the indazole ring system. This process revealed that adding a trifluoromethyl group to the phenyl ring and various substituents at the 6-position of the indazole ring significantly improved the compound's in vitro activity. nih.gov This example illustrates a typical lead optimization path that could be applied to derivatives of this compound.
Table 1: Examples of Indazole Derivatives in Lead Optimization
| Compound Class | Initial Hit Activity (IC50) | Optimized Compound | Optimized Activity (IC50) | Therapeutic Target |
| 5-phenyl-indazoles | 1.23 µM | Compound 31 | 0.015 µM | TRPA1 Antagonist nih.gov |
| 4-phenyl-1H-indazoles | Not specified | Compound Z13 | 189.6 nM | PD-1/PD-L1 Interaction nih.gov |
| 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-ones | Not specified | Compound 24e | 0.015 µM (EC50) | AHR Agonist researchgate.netnih.gov |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying new drug candidates. nih.gov This approach uses libraries of small, low-complexity molecules called "fragments" for screening against biological targets. nih.gov Although these fragments typically bind with low affinity, they do so very efficiently, meaning their binding is highly productive relative to their small size. nih.gov
The indazole scaffold is a valuable core structure for FBDD campaigns. mdpi.com The process involves identifying a fragment hit and then using structure-based design methods to grow, link, or merge it into a more potent lead compound. nih.govrsc.org The growth vector—the specific direction in which the fragment is elaborated—is crucial for achieving a complementary fit with the target protein's structure. rsc.org
Key advantages of FBDD include:
Efficient Exploration of Chemical Space: Smaller libraries of fragments can cover a wider and more diverse chemical space compared to the vast number of larger, more complex "drug-like" molecules.
Higher Hit Quality: Fragments that bind are often more efficient starting points for optimization.
Improved Drug Properties: Lead compounds developed from fragments often have better physicochemical properties.
The use of heteroaromatic motifs, such as the 6-azaindazole core, has been highlighted as particularly useful for FBDD, with efforts focused on developing synthetic methods to selectively functionalize different positions on the rings to explore growth vectors. researchgate.net This principle is directly applicable to this compound, where the pyridine (B92270) and indazole rings offer multiple points for chemical elaboration to optimize binding to a target protein.
Clinical Development Status of Indazole-Based Compounds
The versatility of the indazole scaffold is demonstrated by the number of drugs and clinical candidates that incorporate this moiety. researchgate.net While specific clinical trial data for this compound is not available in the provided sources, the broader success of indazole-based compounds underscores the potential of this chemical class. To date, several drugs derived from FBDD, which often utilizes scaffolds like indazole, have received clinical approval. nih.govnih.gov
Indazole derivatives have been investigated for a wide array of therapeutic applications, most notably in oncology and anti-inflammatory treatments. researchgate.net Their mechanism of action often involves the modulation or inhibition of protein kinases, which are crucial regulators of cellular proliferation. google.com
Table 2: Examples of Clinically Approved Indazole-Containing Drugs
| Drug Name | Therapeutic Area | Mechanism of Action |
| Pexidartinib | Oncology | CSF1R inhibitor |
| Erdafitinib | Oncology | FGFR inhibitor nih.gov |
Patent Landscape and Intellectual Property (IP)
The significant therapeutic interest in indazole derivatives is reflected in the extensive patent landscape surrounding these compounds. researchgate.net Patents related to indazoles cover a broad range of applications, including their use as anti-angiogenesis agents and inhibitors of protein kinases for the treatment of cancer and other diseases associated with cellular proliferation. google.com
A typical patent for a new chemical entity will claim the compound itself, often through a broad Markush structure that encompasses a large number of related analogues, as well as its pharmaceutically acceptable salts, solvates, and prodrugs. unitaid.org For example, patents have been filed for indazole compounds that act as PKMYT1 kinase inhibitors, with claims covering the general formula of the compounds and their use in relevant compositions. google.com
The intellectual property surrounding indazole derivatives also extends to:
Methods of Synthesis: Patents often protect novel and efficient synthetic routes for preparing the indazole compounds and their intermediates. google.com For example, a patent describes the preparation of certain indazole compounds via a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine. google.com
Therapeutic Applications: Patents claim the use of these compounds for treating specific diseases.
Polymorphs and Formulations: Later-stage patents may cover specific crystalline forms (polymorphs) of the active pharmaceutical ingredient or specific formulations that improve drug delivery or stability. unitaid.org
This robust patent activity highlights the commercial and therapeutic importance of the indazole scaffold and its derivatives, including this compound.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals. The pyridinyl protons typically resonate at δ 7.5–8.5 ppm, while indazole protons appear at δ 7.0–8.0 ppm .
- ¹⁵N NMR : Useful for confirming indazole tautomerism (1H vs. 2H forms).
- IR Spectroscopy : Identify N-H stretches (indazole, ~3400 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS ensures accurate molecular ion ([M+H]⁺) identification. Cross-validate with theoretical isotopic patterns .
How can researchers resolve contradictions in NMR or crystallographic data when determining the structure of this compound derivatives?
Advanced Research Question
- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities. Refinement parameters (R-factor < 5%) and electron density maps clarify bond lengths/angles. For example, SHELXL can model disorder in pyridinyl groups .
- Dynamic NMR : If tautomerism or rotational isomers cause signal splitting, variable-temperature NMR (VT-NMR) can identify exchange processes.
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
What strategies are employed to enhance the yield and purity of this compound in multi-step syntheses?
Advanced Research Question
- Intermediate Monitoring : Use TLC or LC-MS after each step to detect side products. For example, monitor deprotection of tert-butyl groups in indazole precursors .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 10–15% via controlled dielectric heating.
- Workup Optimization : For acid-sensitive intermediates, employ mild extraction conditions (pH 6–7 buffers) to prevent decomposition.
- Crystallization Techniques : Recrystallize from ethanol/water mixtures to remove hydrophobic impurities .
How should researchers document experimental protocols and safety data for this compound to ensure reproducibility?
Q. Methodological Best Practices
- Detailed Descriptions : Specify reagent grades (e.g., ≥99% purity), solvent drying methods (e.g., molecular sieves for THF), and equipment (e.g., Schlenk lines for air-sensitive steps) .
- Safety Data : Include GHS hazard codes (e.g., H315 for skin irritation) and PPE requirements (e.g., nitrile gloves, fume hood use) analogous to pyridine derivatives .
- Raw Data Archiving : Deposit NMR FIDs, crystallographic .cif files, and chromatograms in open-access repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
